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Tirbanibulin induction of G2/M cell cycle arrest
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Compound Focus: Tirbanibulin

CAS No.: 897016-82-9

Cat. No.: S548111

Mechanism of Action: Tubulin Polymerization Inhibition

Tirbanibulin's primary anti-proliferative effect stems from its direct and reversible binding to tubulin, which

disrupts microtubule dynamics.

e Target Identification: Studies using photoaffinity labeling and competitive binding assays with
purified tubulin identified a- and B-tubulin as the primary targets of tirbanibulin. It binds to the
colchicine-binding site on B-tubulin [1] [2] [3].

¢ Inhibition of Polymerization: In vitro tubulin polymerization assays demonstrate that tirbanibulin
inhibits polymerization in a reversible and concentration-dependent manner. This inhibition is
comparable to known microtubule destabilizers like nocodazole [1] [2].

e Microtubule Network Disruption: Immunofluorescence studies in various cell lines, including
immortalized keratinocytes (CCD-1106 KERTT), prostate cancer cells (PC3), and others, show that
tirbanibulin treatment leads to the complete disruption of the filamentous microtubule network.
This effect is reversible upon drug removal [1] [2].

Mechanism of Action: Src Kinase Signhaling Inhibition

Tirbanibulin also acts as a non-ATP competitive inhibitor of the Src tyrosine kinase [3] [4]. Src kinase is
upregulated in hyperproliferative skin disorders and pre-malignant lesions like AK, playing a role in cell

proliferation, survival, and migration [2] [3]. However, a 2024 study suggests that interference with SRC
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signaling may not be the dominant mechanism in keratinocytes and cSCC cell lines, where the effect on [3-

tubulin-polymerization was more prominent [5].

Consequence 1: G2/M Phase Cell Cycle Arrest

The disruption of microtubule formation prevents the assembly of the mitotic spindle, a structure essential

for chromosome segregation during cell division. This failure leads to a blockade in the cell cycle.

o Experimental Evidence: Flow cytometry analysis of CCD-1106 KERTr cells, peripheral blood
mononuclear cells (PBMCs), and various cancer cell lines shows that tirbanibulin treatment induces
a reversible arrest at the G2/M phase of the cell cycle [1] [2]. The cell cycle cannot progress from
the late interphase into mitosis without a functional mitotic spindle [1].

Consequence 2: Induction of Apoptosis

The inability to progress through the cell cycle triggers programmed cell death, or apoptosis, through both

intrinsic and extrinsic pathways.

o Early Apoptosis Markers: Treatment of PC3-LN4 cell lines with tirbanibulin resulted in positive
staining for Annexin V, a marker for early apoptosis [1].

¢ Activation of Apoptotic Pathways: Immunoblot analyses demonstrate that tirbanibulin induces
hyperphosphorylation of Bcl-2 and cleavage of caspases 8 and 9, leading to the activation of
caspase 3 and subsequent cleavage of PARP. This confirms the activation of both intrinsic and
extrinsic apoptosis signaling cascades [1] [4].

e Cell-Type Specific Sensitivity: A 2024 study noted that apoptosis was most prominent in the highly
sensitive A431 cSCC cell line, while other cell lines exhibited stronger anti-proliferative and anti-
migratory effects [5].

The core mechanistic pathway of tirbanibulin can be summarized as follows:
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Summary of Tirbanibulin's Dual Mechanism of Action

Quantitative Potency Data

Tirbanibulin exhibits potent antiproliferative activity across a wide range of cancer cell lines. The table

below summarizes half-maximal inhibitory concentration (IC50) values from key studies [1].
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Cell Line Cell Type | Cancer Origin IC50 (nM)
A431 Squamous cell carcinoma 15
SCC-12 Cutaneous squamous cell carcinoma Data in [5]
CCD-1106 KERTr Immortalized keratinocytes 40

PC3 Prostate cancer 9
PC3-LN4 Prostate cancer (derivative) Datain [1]
MDA-MB-231 Breast cancer (triple-negative) 20-45
HT29 Colon cancer 25

A549 Lung cancer 9

K562 Chronic myeloid leukemia 13
NCI/ADR-RES Multidrug-resistant ovarian cancer 56

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies used in the cited

studies.

1. Cell Culture and Treatment

¢ Cell Lines: Common models include immortalized human keratinocytes (CCD-1106 KERTT),
cutaneous squamous cell carcinoma lines (A431, SCC-12), and other cancer lines (PC3, MDA-MB-
231) [1] [5].

¢ Culture Conditions: Grow cells in recommended media (e.g., DMEM for A431, specialized
Keratinocyte Growth Medium for NHEK) supplemented with fetal calf serum and other necessary
additives at 37°C in a 5% CO:2 atmosphere [5].

e Tirbanibulin Preparation: Dissolve tirbanibulin in DMSO to create a stock solution. Use DMSO
alone as a vehicle control in experiments. Treatment concentrations in experiments typically range
from low nanomolar (e.g., 20 nM) up to 100 nM [5].
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2. Key Assays and Procedures

¢ Tubulin Polymerization Assay: Use purified tubulin. Initiate polymerization by shifting temperature
to 37°C. Measure polymerization kinetics by tracking absorbance at 340 nm over time. Compare
tirbanibulin's effect against controls (buffer alone), polymerization promoters (paclitaxel), and
destabilizers (nocodazole) [1] [2].

¢ Immunofluorescence for Microtubules: Seed cells on coverslips, treat with tirbanibulin, then fix
and permeabilize. Stain microtubules with anti-a-tubulin antibody and a fluorescent secondary
antibody. Visualize and capture images using a fluorescence microscope to observe network
disruption [1] [2].

e Cell Cycle Analysis by Flow Cytometry: Harvest treated and control cells, fix, and stain DNA with
propidium iodide (P1). Analyze PI fluorescence intensity using a flow cytometer to determine the
proportion of cells in each cell cycle phase (G0/G1, S, G2/M) [1].

e Apoptosis Detection via Annexin V Staining: Harvest cells and stain with FITC-conjugated
Annexin V and a viability dye like 7-AAD. Analyze using flow cytometry to distinguish live (Annexin
V-/7-AAD-), early apoptotic (Annexin V+/7-AAD-), and late apoptotic/necrotic (Annexin V+/7-AAD+)
cell populations [1] [5].

¢ Western Blot for Apoptotic Markers: Isolate total protein from treated cells. Separate proteins by
SDS-PAGE, transfer to a membrane, and probe with specific antibodies against cleaved caspases (3,
8, 9), cleaved PARP, and phosphorylated Bcl-2. Use GAPDH or similar as a loading control [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[https://www.smolecule.com/products/b548111#tirbanibulin-induction-of-g2-m-cell-cycle-arrest-and-

apoptosis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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